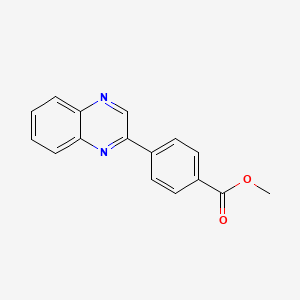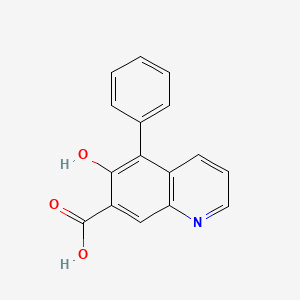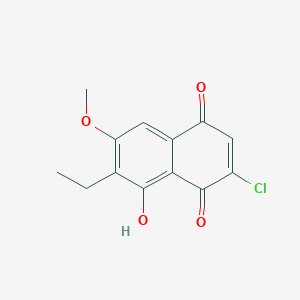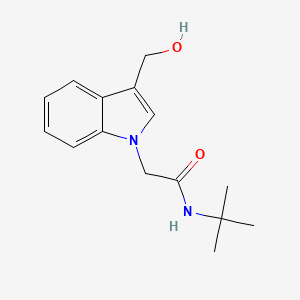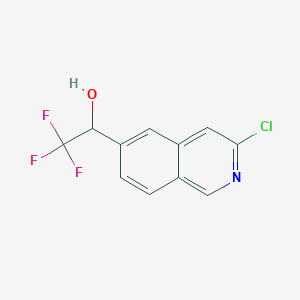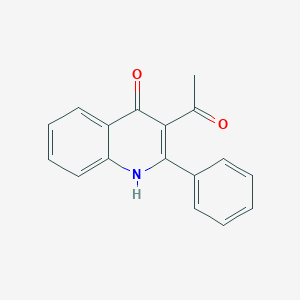
Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2-phenylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include:
Catalysts: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)
Solvents: Ethanol, methanol, or other polar solvents
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives
Reduction: Formation of dihydroquinoline derivatives
Substitution: Electrophilic or nucleophilic substitution at the quinoline ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinolines
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated as a lead compound for drug development
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-acetyl-2-phenylquinolin-4(1H)-one depends on its specific biological target. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinolin-4(1H)-one: Lacks the acetyl group, which may affect its reactivity and biological activity
3-acetylquinolin-4(1H)-one: Lacks the phenyl group, which may influence its chemical properties and applications
2-phenylquinoline: Lacks both the acetyl and hydroxyl groups, resulting in different chemical behavior
Uniqueness
3-acetyl-2-phenylquinolin-4(1H)-one is unique due to the presence of both acetyl and phenyl groups, which can enhance its reactivity and potential biological activities. These substituents may also influence its solubility, stability, and overall chemical profile.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-acetyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17(15)20/h2-10H,1H3,(H,18,20) |
InChI Key |
JFRVNPXEGYNJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



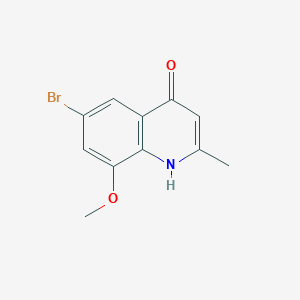
![2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline](/img/structure/B11854288.png)

